4-Nitro-3-phenyl-1,2-oxazole

Catalog No.
S13409906
CAS No.
31301-41-4
M.F
C9H6N2O3
M. Wt
190.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Nitro-3-phenyl-1,2-oxazole

CAS Number

31301-41-4

Product Name

4-Nitro-3-phenyl-1,2-oxazole

IUPAC Name

4-nitro-3-phenyl-1,2-oxazole

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

InChI

InChI=1S/C9H6N2O3/c12-11(13)8-6-14-10-9(8)7-4-2-1-3-5-7/h1-6H

InChI Key

AMMAGHYZRLGORW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC=C2[N+](=O)[O-]

4-Nitro-3-phenyl-1,2-oxazole is a heterocyclic organic compound characterized by the presence of a nitro group and a phenyl group attached to an oxazole ring. Its molecular formula is C9H6N2O3C_9H_6N_2O_3 with a molecular weight of 190.16 g/mol. The compound features a five-membered ring structure containing one nitrogen and one oxygen atom, which contributes to its unique chemical properties. The nitro group at the 4-position enhances its reactivity, making it a subject of interest in various chemical and biological applications .

  • Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium on carbon catalyst.
  • Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
  • Cycloaddition: The oxazole ring can participate in cycloaddition reactions with alkenes and alkynes, demonstrating its versatility in synthetic chemistry .

Common Reagents and Conditions

Reaction TypeReagents/Conditions
OxidationHydrogen gas, palladium on carbon (Pd/C)
SubstitutionHalogenating agents, Friedel-Crafts catalysts
CycloadditionAlkenes, alkynes, suitable catalysts

Studies indicate that 4-Nitro-3-phenyl-1,2-oxazole exhibits notable biological activity, particularly in its interaction with various molecular targets. The nitro group can be reduced to form reactive intermediates that interact with nucleophilic sites in biological macromolecules. This interaction can lead to inhibition of enzyme activity or disruption of cellular processes, making this compound potentially useful in pharmacological applications .

The synthesis of 4-Nitro-3-phenyl-1,2-oxazole typically involves the nitration of 3-phenyl-1,2-oxazole. A common method is electrophilic nitration using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to selectively introduce the nitro group at the 4-position.

Industrial Production Methods

In industrial settings, continuous flow nitration processes are often employed to enhance yield and safety. Advanced nitrating agents such as nitrogen dioxide and nitronium tetrafluoroborate have also been explored to improve efficiency and selectivity in the production of this compound .

4-Nitro-3-phenyl-1,2-oxazole has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development.
  • Materials Science: The compound's unique chemical properties make it suitable for use in the synthesis of novel materials.
  • Agricultural Chemistry: It may be investigated for potential use as a pesticide or herbicide .

Research on the interaction of 4-Nitro-3-phenyl-1,2-oxazole with biological systems indicates that it can form complexes with proteins and nucleic acids. These interactions can lead to alterations in enzyme activities or gene expression profiles, suggesting its utility in biochemical research and therapeutic contexts .

Several compounds share structural similarities with 4-Nitro-3-phenyl-1,2-oxazole. These include:

  • 4-Nitro-3-phenyl-1,2,3-triazole
  • 4-Nitro-3-phenyl-1,2,4-oxadiazole
  • 4-Nitro-3-phenyl-1,2-thiazole

Comparison

4-Nitro-3-phenyl-1,2-oxazole is unique due to its specific arrangement of the nitro and phenyl groups on the oxazole ring. This structural configuration imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance:

  • Electronic Properties: The oxygen atom in the oxazole ring influences its electronic properties differently than those in triazoles or thiazoles.

The presence of the nitro group at the 4-position further differentiates it from related compounds by enhancing its reactivity towards reduction and substitution reactions.

XLogP3

1.9

Hydrogen Bond Acceptor Count

4

Exact Mass

190.03784206 g/mol

Monoisotopic Mass

190.03784206 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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